molecular formula C6H10ClN3O2 B2415484 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride CAS No. 1431970-21-6

2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride

Cat. No.: B2415484
CAS No.: 1431970-21-6
M. Wt: 191.62
InChI Key: BJKNFYIGSKGCJW-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound that features a pyrazole ring substituted with an amino group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the reaction of 4-amino-1H-pyrazole with a suitable propanoic acid derivative under acidic conditions. One common method involves the use of hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a propanoic acid moiety makes it versatile for various applications in research and industry .

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-4(6(10)11)9-3-5(7)2-8-9;/h2-4H,7H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKNFYIGSKGCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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